5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring, a cyclopropyl group, and a triazole-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination of 1-methylpyrazole followed by cyclization with cyclopropyl isothiocyanate to form the triazole-thiol ring. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: De-brominated pyrazole derivatives.
Substitution: Azido or thiolated pyrazole derivatives.
Scientific Research Applications
5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromo substitution.
Cyclopropyl-1H-1,2,4-triazole: A compound with a similar triazole ring but lacking the pyrazole moiety.
Uniqueness
5-(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its combination of a bromo-substituted pyrazole ring, a cyclopropyl group, and a triazole-thiol moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(4-bromo-2-methylpyrazol-3-yl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5S/c1-14-7(6(10)4-11-14)8-12-13-9(16)15(8)5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJDPIZSMVSSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=NNC(=S)N2C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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